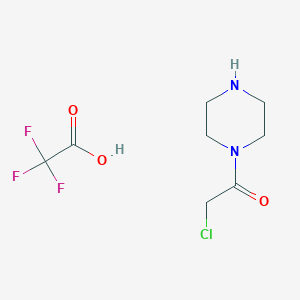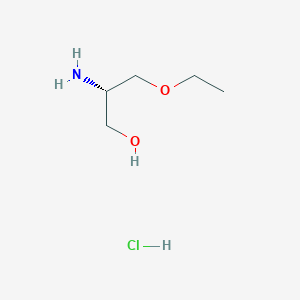![molecular formula C7H11ClF3NO2 B1382582 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride CAS No. 1807938-93-7](/img/structure/B1382582.png)
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride
Vue d'ensemble
Description
“4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride” is a chemical compound with the CAS number 1807938-93-7 . It is used in various chemical reactions and can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride” include its molecular formula (C7H11ClF3NO2), molecular weight (233.62), and its analysis using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Applications De Recherche Scientifique
Neuroprotective Agent Research
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, related to 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride, have been synthesized and studied as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant for their role in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, which is relevant in neuroprotective research (Drysdale et al., 2000).
Synthesis and Chemical Reactions
Research on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound closely related to the target molecule, has been conducted. This includes reactions with aniline, o-phenylenediamine, and o-aminophenol, offering insights into the chemical properties and potential applications in various fields (Pimenova et al., 2003).
Pharmacological Relevance
Synthesis of analogues of GABA, including (Z)- and (E)-4-Amino-3-(4-chlorophenyl)-but-2-enoic acids, demonstrates the relevance of similar compounds in pharmacological contexts. These analogues serve as conformationally restricted derivatives of baclofen, highlighting the therapeutic potential of related compounds (Allan & Tran, 1981).
Amino Acid Research
The synthesis of 2-amino-4-fluoropent-4-enoic acids, structurally similar to the target molecule, has been explored as isosteres of asparagine. This research is significant for understanding the role and application of such compounds in amino acid chemistry and biochemistry (Laue et al., 1999).
Luminescent Material Development
A synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, a related compound, has been utilized in creating organic molecular crystals with stable photoluminescence. This highlights the potential application of similar compounds in material sciences, particularly in developing luminescent materials (Zhestkij et al., 2021).
Propriétés
IUPAC Name |
(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYXWBXVAXXBPS-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC(=O)O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C(=O)O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B1382506.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
